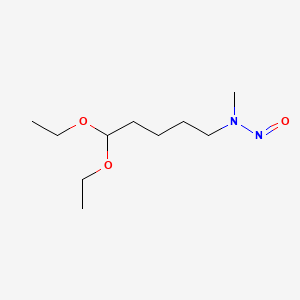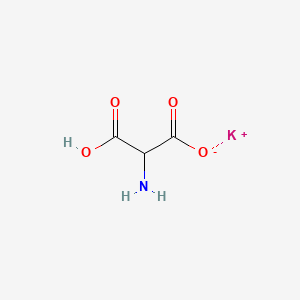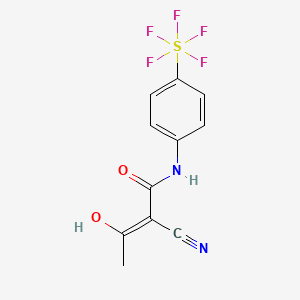![molecular formula C38H41Cl3N2O3 B13859437 1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and piperidine moieties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzhydryl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
科学的研究の応用
1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on cellular pathways and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
類似化合物との比較
Similar Compounds
- 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine
- Cetirizine Dihydrochloride
- Meclozine Hydrochloride
Uniqueness
1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride stands out due to its unique combination of aromatic and piperidine structures, which confer distinct chemical and biological properties
特性
分子式 |
C38H41Cl3N2O3 |
|---|---|
分子量 |
680.1 g/mol |
IUPAC名 |
1,4-bis[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C38H40Cl2N2O3.ClH/c39-33-15-11-29(12-16-33)36(44)19-24-41(25-20-36)26-23-38(31-7-3-1-4-8-31,32-9-5-2-6-10-32)35(43)42-27-21-37(45,22-28-42)30-13-17-34(40)18-14-30;/h1-18,44-45H,19-28H2;1H |
InChIキー |
OMQIUVCCXKWLKG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N5CCC(CC5)(C6=CC=C(C=C6)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
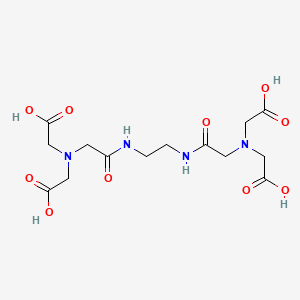
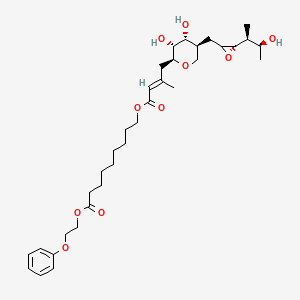
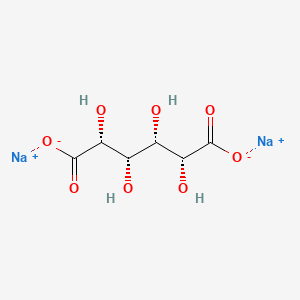
![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)

